molecular formula C23H25N5O2 B11243890 N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide

Cat. No.: B11243890
M. Wt: 403.5 g/mol
InChI Key: SXXQSUJBNNNBRY-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the pyrimidine ring and the phenoxyacetamide group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-amine with 4-nitrophenyl-2-phenoxyacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine or phenoxyacetamide compounds .

Scientific Research Applications

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This compound may inhibit enzymes by blocking their catalytic function or act as an agonist/antagonist at receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine ring and pyrrolidine moiety, exhibiting similar biological activities.

    Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide group also show comparable chemical properties and applications.

Uniqueness

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide is unique due to the combination of the pyrimidine ring and phenoxyacetamide group in its structure. This dual functionality enhances its versatility and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H25N5O2/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-19-11-9-18(10-12-19)25-22(29)16-30-20-7-3-2-4-8-20/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

SXXQSUJBNNNBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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